L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester
Overview
Description
L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester: is a complex organic compound with the molecular formula C15H19NO7S This compound is characterized by the presence of a glutamic acid backbone, which is modified by the addition of a thienyl group and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester typically involves the esterification of L-glutamic acid with diethyl groups, followed by the introduction of the thienyl carbonyl group. The reaction conditions often require the use of catalysts and specific solvents to facilitate the esterification and subsequent modifications. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The ester functionalities may also play a role in the compound’s bioavailability and metabolic stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid, N-[(5-amino-2-thienyl)carbonyl]-, 1,5-diethyl ester
- L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-dimethyl ester
Uniqueness
L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the thienyl group and diethyl ester functionalities differentiates it from other similar compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
5-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]thiophene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7S/c1-3-22-12(17)8-5-9(15(21)23-4-2)16-13(18)10-6-7-11(24-10)14(19)20/h6-7,9H,3-5,8H2,1-2H3,(H,16,18)(H,19,20)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTZALDVSZSKAB-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(S1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465977 | |
Record name | L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651295-42-0 | |
Record name | L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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